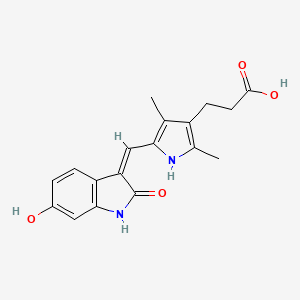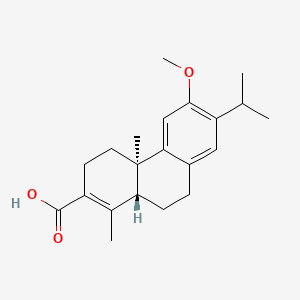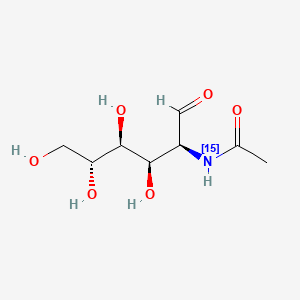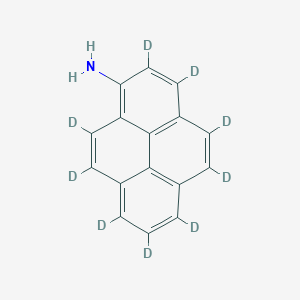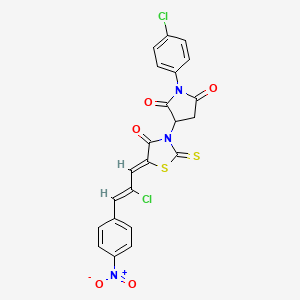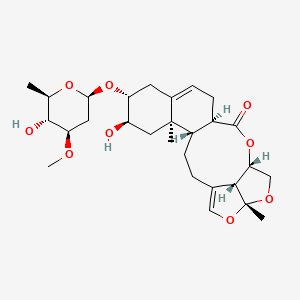
Glaucoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glaucoside A is a pregnane glycoside, a type of steroid glycoside, which can be isolated from the roots of Cynanchum atratum . It is known for its unique structure and potential biological activities, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glaucoside A involves the glycosylation of glaucogenin A with β-D-oleandropyranoside . The reaction typically requires an acid catalyst to facilitate the formation of the glycosidic bond. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as the roots of Cynanchum atratum, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using biocatalysts or chemical catalysts to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Glaucoside A can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the glycoside.
Reduction: This can affect the carbonyl groups in the aglycone part of the molecule.
Substitution: This can occur at the glycosidic bond or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Glaucoside A has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Glaucoside A involves its interaction with specific molecular targets and pathways. It can modulate cellular processes by binding to receptors or enzymes, leading to changes in cell signaling and function. For example, it may induce apoptosis in cancer cells by altering the expression of apoptotic proteins and affecting mitochondrial membrane potential .
Comparación Con Compuestos Similares
Similar Compounds
Atratcynoside F: Another pregnane glycoside isolated from Cynanchum atratum.
Cynataihosides: A group of seco-pregnane glycosides with similar biological activities.
Uniqueness
Glaucoside A is unique due to its specific glycosylation pattern and the presence of β-D-oleandropyranoside. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C28H40O9 |
|---|---|
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
(4S,5R,7R,8R,13R,16S,19R,22R)-7-hydroxy-8-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
InChI |
InChI=1S/C28H40O9/c1-14-25(30)21(32-4)10-23(35-14)36-20-9-16-6-7-17-18(27(16,2)11-19(20)29)8-5-15-12-33-28(3)24(15)22(13-34-28)37-26(17)31/h6,12,14,17-25,29-30H,5,7-11,13H2,1-4H3/t14-,17-,18+,19-,20-,21-,22-,23+,24-,25-,27+,28+/m1/s1 |
Clave InChI |
VBSDZUADEVYQKN-YEAUGEPOSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2CC3=CC[C@@H]4[C@@H]([C@]3(C[C@H]2O)C)CCC5=CO[C@@]6([C@H]5[C@@H](CO6)OC4=O)C)OC)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC3=CCC4C(C3(CC2O)C)CCC5=COC6(C5C(CO6)OC4=O)C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



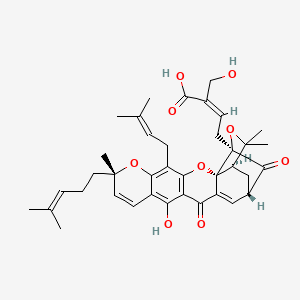

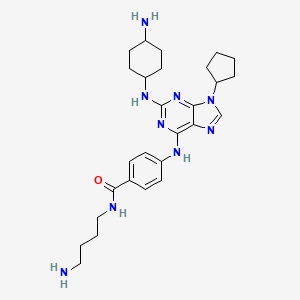
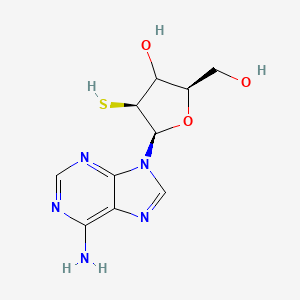


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)
